molecular formula C15H21NO8 B14910972 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B14910972
M. Wt: 343.33 g/mol
InChI Key: BDRQQBZRTWKFEP-UHFFFAOYSA-N
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Description

This compound is a pyridone-carboxylic acid derivative characterized by a 1,4-dihydropyridine core substituted with ethoxy, ethoxycarbonyl, and dimethoxyethyl groups. The ethoxy variant likely serves a similar role in medicinal chemistry but with modified physicochemical properties due to its ethoxy substituents.

Properties

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-5-ethoxy-6-ethoxycarbonyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO8/c1-5-23-13-11(15(20)24-6-2)16(8-10(21-3)22-4)7-9(12(13)17)14(18)19/h7,10H,5-6,8H2,1-4H3,(H,18,19)

InChI Key

BDRQQBZRTWKFEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethoxyethane-1-amine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The compound’s closest analogs differ in substituent groups, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Applications
Target Compound : 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid R₁ = Ethoxy; R₂ = Ethoxycarbonyl; R₃ = Dimethoxyethyl C₁₅H₂₁NO₈* ~343.34* Limited data; inferred use in antiviral/anticancer drug development (structural analog)
CAS 1335210-23-5 : 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid R₁ = Methoxy; R₂ = Methoxycarbonyl; R₃ = Dimethoxyethyl C₁₃H₁₇NO₈ 315.28 Intermediate for HIV-1 INSTIs (Dolutegravir, Bictegravir) and anticancer derivatives
5-Methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid () R₁ = Methoxy; R₂ = Methoxycarbonyl; R₃ = 2-Oxoethyl C₁₂H₁₃NO₇ 283.24 Synthetic precursor; pharmacological research

*Estimated based on substituent differences.

Physicochemical and Functional Comparisons

  • Reactivity : Ethoxycarbonyl groups hydrolyze slower than methoxycarbonyl under acidic/basic conditions, which may delay prodrug activation or metabolic clearance .
  • Synthetic Utility : The methoxy analog (CAS 1335210-23-5) is a versatile intermediate for click chemistry (e.g., triazole formation) and condensation reactions . The ethoxy variant may require adjusted reaction conditions due to steric hindrance.

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